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Abstract
This technical guide provides a comprehensive overview of Methyl 2-(2,4-
dinitrophenyl)acetate, a versatile chemical compound with significant potential in various

research and development sectors. The guide details its chemical and physical properties,

provides a validated synthesis protocol, explores its reactivity, and discusses its current and

potential applications, particularly in the fields of medicinal chemistry and materials science.

This document is intended to serve as a valuable resource for scientists and professionals

engaged in organic synthesis, drug discovery, and the development of novel chemical entities.
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Methyl 2-(2,4-dinitrophenyl)acetate, with a molecular weight of 240.17 g/mol , is an aromatic

dinitro compound that has garnered interest in the scientific community.[1] Its structure,

featuring a reactive ester functional group and an electron-deficient dinitrophenyl ring, makes it

a valuable intermediate in a variety of chemical transformations. This guide will delve into the

essential technical aspects of this compound, providing practical insights for its synthesis,

characterization, and application.

Chemical and Physical Properties
Methyl 2-(2,4-dinitrophenyl)acetate is typically a yellow solid at room temperature. A

summary of its key identifiers and properties is presented in the table below for quick reference.

Property Value Source(s)

Molecular Weight 240.17 g/mol [1]

Chemical Formula C₉H₈N₂O₆ [1]

CAS Number 58605-12-2 [1]

IUPAC Name
methyl 2-(2,4-

dinitrophenyl)acetate

Appearance Yellow solid

Purity Typically >97%

Synthesis of Methyl 2-(2,4-dinitrophenyl)acetate
The synthesis of Methyl 2-(2,4-dinitrophenyl)acetate can be efficiently achieved through a

two-step process. The first step involves the synthesis of the precursor, 2,4-dinitrophenylacetic

acid, followed by its esterification with methanol.

Synthesis of 2,4-Dinitrophenylacetic Acid
The synthesis of the carboxylic acid precursor is a critical first step. A reliable method involves

the reaction of 2,4-dinitrophenol with chloroacetic acid in the presence of a base.
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2,4-Dinitrophenol (0.5 mol, 92.0 g)

Chloroacetic acid (0.5 mol, 47.25 g)

Sodium hydroxide pellets (0.5 mol, 20.0 g)

Nitrobenzene (200 mL)

Acetone

Methanol

Procedure:

To a 1000 mL two-necked round-bottomed flask equipped with a magnetic stirrer and

reflux condenser, add 2,4-dinitrophenol (92.0 g), chloroacetic acid (47.25 g), and sodium

hydroxide pellets (20.0 g).

Add 200 mL of nitrobenzene to the flask.

Heat the mixture to reflux and maintain for approximately 6 hours.

After the reaction is complete, transfer the contents to a 500 mL beaker and allow to cool.

Remove the upper layer of nitrobenzene by decantation.

Wash the remaining solid residue with generous portions of acetone.

The resulting dark-brown powder is then recrystallized from a methanol-acetone solvent

system to yield a dirty white amorphous powder of 2,4-dinitrophenoxyacetic acid.[2]

The use of nitrobenzene as a high-boiling point solvent allows the reaction to be carried out at

an elevated temperature, thereby increasing the reaction rate. Sodium hydroxide acts as a

base to deprotonate the phenolic hydroxyl group of 2,4-dinitrophenol, forming a more

nucleophilic phenoxide ion which then attacks the electrophilic carbon of chloroacetic acid. The

subsequent workup with acetone and recrystallization is crucial for removing unreacted starting

materials and the solvent to obtain a pure product.
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Esterification of 2,4-Dinitrophenylacetic Acid
The second step is a classic Fischer esterification, where the carboxylic acid is reacted with an

excess of methanol in the presence of a strong acid catalyst.

Materials:

2,4-Dinitrophenylacetic acid (from step 2.1)

Methanol (excess)

Concentrated Sulfuric Acid (catalytic amount)

Sodium bicarbonate solution (saturated)

Anhydrous magnesium sulfate

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

Dissolve the 2,4-dinitrophenylacetic acid in an excess of methanol in a round-bottomed

flask.

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer

chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature.

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate

until effervescence ceases.

Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude Methyl 2-(2,4-dinitrophenyl)acetate.

Further purification can be achieved by recrystallization or column chromatography.

The progress of the esterification can be reliably monitored by TLC, observing the

disappearance of the starting carboxylic acid spot and the appearance of the less polar ester

spot. The final product's identity and purity should be confirmed by spectroscopic methods as

detailed in Section 4.

Step 1: Synthesis of 2,4-Dinitrophenylacetic Acid

Step 2: Esterification

2,4-Dinitrophenol

Reflux (6h)
Chloroacetic Acid

NaOH / Nitrobenzene

Workup & Recrystallization
2,4-Dinitrophenylacetic Acid

Reflux

Methanol (excess)

H₂SO₄ (cat.) Neutralization & Extraction Purification Methyl 2-(2,4-dinitrophenyl)acetate

Click to download full resolution via product page

Figure 1: Synthetic workflow for Methyl 2-(2,4-dinitrophenyl)acetate.
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Reactivity and Mechanistic Insights
The reactivity of Methyl 2-(2,4-dinitrophenyl)acetate is primarily dictated by two key features:

the ester functional group and the electron-deficient aromatic ring.

The ester group is susceptible to nucleophilic acyl substitution. The electron-withdrawing nature

of the dinitrophenyl group enhances the electrophilicity of the carbonyl carbon, making it more

reactive towards nucleophiles compared to simple alkyl acetates.

The dinitrophenyl moiety is highly activated towards nucleophilic aromatic substitution (SNAr).

The strong electron-withdrawing nitro groups stabilize the negatively charged Meisenheimer

complex intermediate, facilitating the displacement of a suitable leaving group on the aromatic

ring, although in this specific molecule, direct SNAr on the phenylacetate ring is less common

than reactions at the ester.

Spectroscopic Characterization
Accurate characterization of Methyl 2-(2,4-dinitrophenyl)acetate is essential for confirming its

identity and purity. The following are the expected spectroscopic data based on its structure

and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the methylene protons, and the methyl protons of the ester group. The aromatic

protons will appear in the downfield region (typically δ 7.5-9.0 ppm) and will likely exhibit

complex splitting patterns due to coupling. The methylene protons adjacent to the aromatic

ring and the carbonyl group will be deshielded and are expected to appear as a singlet

around δ 4.0-4.5 ppm. The methyl protons of the ester will appear as a singlet in the upfield

region, typically around δ 3.7-3.9 ppm.

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon

of the ester (δ 165-175 ppm), the aromatic carbons (δ 120-150 ppm), the methylene carbon

(δ 40-50 ppm), and the methyl carbon of the ester (δ 50-55 ppm).[3][4] The carbons attached

to the nitro groups will be significantly deshielded.[3][4]

Infrared (IR) Spectroscopy
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The IR spectrum will be characterized by strong absorption bands corresponding to the

functional groups present in the molecule. Key expected peaks include:

C=O stretch (ester): A strong absorption band around 1730-1750 cm⁻¹.

C-O stretch (ester): Strong bands in the region of 1000-1300 cm⁻¹.

NO₂ stretch (aromatic nitro): Two strong absorption bands, one asymmetric stretch around

1500-1550 cm⁻¹ and a symmetric stretch around 1335-1365 cm⁻¹.

C-H stretch (aromatic and aliphatic): Peaks in the region of 2850-3100 cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum, typically obtained using electron ionization (EI), is expected to show a

molecular ion peak (M⁺) at m/z 240. Key fragmentation patterns would likely involve the loss of

the methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 209, and the loss of the

carbomethoxy group (-COOCH₃, m/z 59) to give a fragment at m/z 181.[5] Further

fragmentation of the dinitrophenyl ring would also be observed.[5]

Spectroscopic Analysis

Expected Data

Methyl 2-(2,4-dinitrophenyl)acetate

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Chemical Shifts & Coupling Constants Characteristic Absorption Bands Molecular Ion & Fragmentation Pattern

Click to download full resolution via product page

Figure 2: Workflow for the spectroscopic characterization of Methyl 2-(2,4-
dinitrophenyl)acetate.
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Applications in Research and Drug Development
Methyl 2-(2,4-dinitrophenyl)acetate and related dinitrophenyl compounds are valuable tools

in various scientific disciplines.

Synthetic Intermediate: This compound serves as a versatile building block in organic

synthesis. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to

other functional groups, while the dinitrophenyl ring can be chemically modified. 2,4-

Dinitrophenylacetic acid, the precursor, is a key intermediate in the synthesis of various

pharmaceuticals, including anti-inflammatory and analgesic drugs.[6]

Hapten Carrier: The dinitrophenyl (DNP) group is a well-known hapten, a small molecule that

can elicit an immune response when attached to a larger carrier molecule like a protein.

DNP-modified compounds are extensively used in immunology research to study antibody-

antigen interactions and to develop immunoassays.

Bioorthogonal Chemistry: The reactivity of the dinitrophenyl group can be exploited in

bioorthogonal chemistry. For instance, the DNP group can act as a quencher for fluorescent

dyes. A probe containing a DNP group and a fluorophore can be designed to be "off" until a

specific biological event removes the DNP group, leading to a fluorescent signal. This "turn-

on" mechanism is highly desirable for developing sensitive bioimaging agents.

Drug Discovery: As a fragment or building block, the dinitrophenylacetate scaffold can be

incorporated into larger molecules during the drug discovery process. The electron-deficient

nature of the ring can be important for binding to specific biological targets, and the ester can

serve as a handle for further chemical elaboration to optimize pharmacokinetic and

pharmacodynamic properties.

Conclusion
Methyl 2-(2,4-dinitrophenyl)acetate is a chemical compound with a well-defined set of

properties and a straightforward synthetic pathway. Its unique combination of a reactive ester

and an activated aromatic ring makes it a valuable tool for researchers in organic synthesis,

medicinal chemistry, and immunology. This guide has provided a detailed overview of its

synthesis, characterization, and potential applications, with the aim of facilitating its use in

innovative research and development endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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